![molecular formula C17H28OSi2 B14238228 tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 335396-04-8](/img/structure/B14238228.png)
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a phenoxy group substituted with a trimethylsilyl-ethynyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane typically involves multiple steps. One common method includes the reaction of 3-bromoanisole with trimethylsilylacetylene in the presence of a palladium catalyst to form 3-[(trimethylsilyl)ethynyl]anisole. This intermediate is then subjected to a reaction with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as tetrabutylammonium fluoride for desilylation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, desilylation of the trimethylsilyl group would yield the corresponding ethynyl derivative.
Aplicaciones Científicas De Investigación
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the functional groups involved. For example, in coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the phenoxy and ethynyl groups.
tert-Butyldimethylsilane: Similar but does not contain the phenoxy group.
Trimethylsilylacetylene: Contains the ethynyl group but lacks the tert-butyl and phenoxy groups.
Uniqueness
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
335396-04-8 |
|---|---|
Fórmula molecular |
C17H28OSi2 |
Peso molecular |
304.6 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-[3-(2-trimethylsilylethynyl)phenoxy]silane |
InChI |
InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-11-9-10-15(14-16)12-13-19(4,5)6/h9-11,14H,1-8H3 |
Clave InChI |
VZRDUGLVCLKIGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


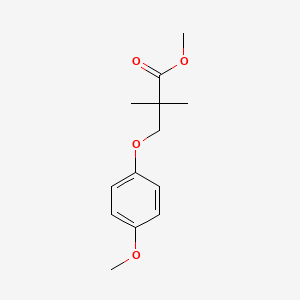
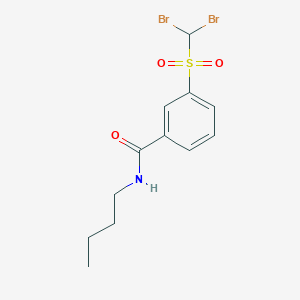
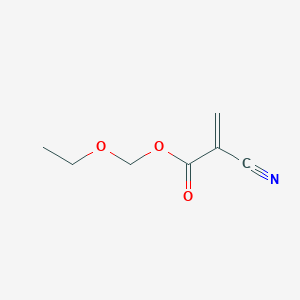

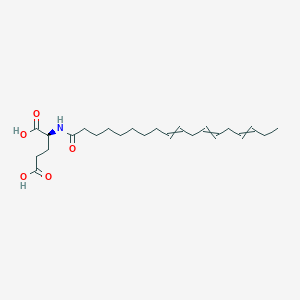
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
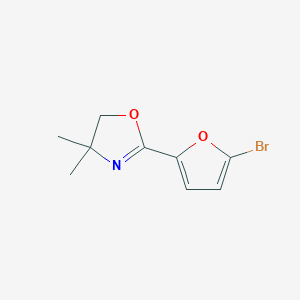
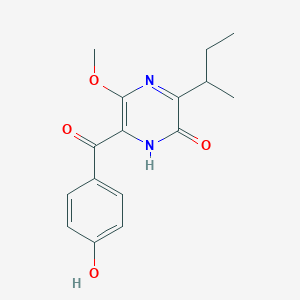
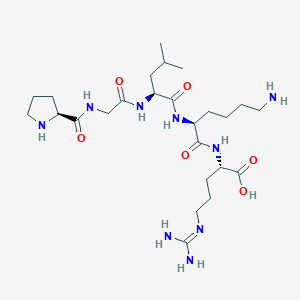
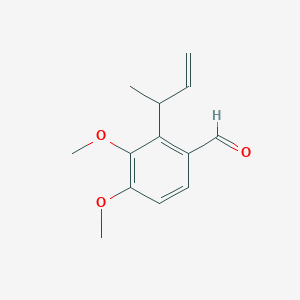
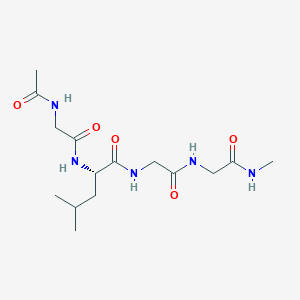
![[2,2-Dimethyl-3-(oxoacetyl)cyclobutyl]acetic acid](/img/structure/B14238248.png)
